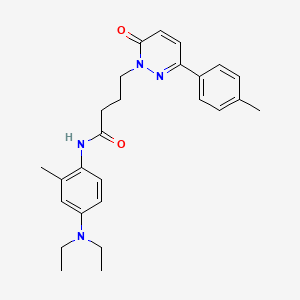

N-(4-(diethylamino)-2-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Description

N-(4-(Diethylamino)-2-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic amide derivative featuring a pyridazinone core substituted with a p-tolyl group and a butanamide side chain linked to a diethylamino-methylphenyl moiety.

Properties

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2/c1-5-29(6-2)22-13-14-23(20(4)18-22)27-25(31)8-7-17-30-26(32)16-15-24(28-30)21-11-9-19(3)10-12-21/h9-16,18H,5-8,17H2,1-4H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLJSODMCIVJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a diethylamino group, a pyridazine moiety, and a butanamide linkage. This structural composition suggests potential interactions with various biological targets, particularly in the realm of medicinal chemistry.

Molecular Formula

- Molecular Formula: C₁₈H₂₃N₃O

- Molecular Weight: 301.39 g/mol

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(diethylamino)-2-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide demonstrate significant antimicrobial properties. For instance, studies on hydrazone derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 18 | |

| N-(4-diethylamino)... | Pseudomonas aeruginosa | TBD | TBD |

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Non-steroidal anti-inflammatory drugs (NSAIDs) that share similar mechanisms often inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .

Case Studies

- Hydrazone Derivatives : A study involving hydrazone derivatives demonstrated that compounds with similar functionalities exhibited significant anti-inflammatory activity in carrageenan-induced paw edema models, showing up to 52% inhibition at specific dosages .

- Pyridazine Compounds : Another investigation into pyridazine-based compounds highlighted their ability to modulate inflammatory pathways, suggesting potential therapeutic applications for conditions like arthritis or other inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

- COX Inhibition : Similar compounds have been shown to selectively inhibit COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects while providing anti-inflammatory benefits .

- Antimicrobial Mechanisms : The presence of the diethylamino group may enhance membrane permeability, allowing the compound to exert its antimicrobial effects more effectively against bacterial cells.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(diethylamino)-2-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural characteristics possess moderate to strong antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .

Cholinesterase Inhibition

Some related compounds have demonstrated inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can enhance cholinergic transmission and potentially alleviate symptoms associated with cognitive decline . The specific compound may also exhibit similar properties, warranting further investigation.

Psychoactive Properties

There is emerging interest in the psychoactive potential of compounds like this compound. Some studies suggest that structural analogs can interact with cannabinoid receptors, indicating a potential for use in treating mood disorders or as novel psychoactive substances .

Potential Use in Neurology

Given its possible cholinesterase inhibitory activity, this compound could be explored as a therapeutic agent for neurological conditions, particularly Alzheimer's disease. The modulation of neurotransmitter levels through enzyme inhibition could lead to improved cognitive function in patients.

Antimicrobial Treatments

The antimicrobial properties suggest that this compound could be developed into a new class of antibiotics or antifungal agents. Its efficacy against resistant strains of bacteria makes it a candidate for further development in infectious disease management.

Case Study 1: Antimicrobial Efficacy

In a study published by researchers examining the antimicrobial effects of various pyridazine derivatives, it was found that compounds structurally related to this compound showed significant activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of substituent groups on the phenyl ring for enhancing antibacterial potency .

Case Study 2: Neuropharmacological Research

A research paper focused on cholinesterase inhibitors reported findings where certain derivatives exhibited competitive inhibition against acetylcholinesterase and butyrylcholinesterase. These findings suggest that similar compounds could be effective in enhancing cognitive function through modulation of cholinergic pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence, focusing on structural features , synthetic pathways , characterization methods , and biological activities .

Structural Features

Key Observations :

- The target shares the pyridazinone core with ’s compounds but differs in substituents: p-tolyl vs. piperazinyl-aryl groups. The p-tolyl group may enhance lipophilicity compared to halogenated aryl groups in .

Key Observations :

- The target’s synthesis likely involves amide coupling (similar to ), but specific protocols are unavailable in the evidence.

- ’s hydrazide derivatives show variable yields (47–86%), possibly due to steric effects from aryl substituents .

Characterization Techniques

All compounds across the evidence were characterized using:

- 1H/13C NMR: To confirm proton and carbon environments (e.g., diethylamino signals at δ ~3.4 ppm ).

- IR spectroscopy : Identification of amide C=O (~1650–1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks consistent with calculated masses (e.g., [M+H]+ in LC–MS for ).

Key Observations :

- Its diethylamino group mirrors ’s CB2 ligands, hinting at possible central nervous system (CNS) applications .

Q & A

Q. What are the recommended synthetic routes for N-(4-(diethylamino)-2-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps:

- Step 1 : Prepare the pyridazinone core via cyclocondensation of diketones with hydrazines under reflux conditions (e.g., ethanol, 80°C) .

- Step 2 : Functionalize the pyridazinone with a p-tolyl group via Suzuki-Miyaura coupling using Pd catalysts .

- Step 3 : Attach the butanamide side chain via nucleophilic acyl substitution, using DCC/DMAP as coupling agents . Purity Control : Use HPLC (>95% purity threshold) and NMR (integration of aromatic protons vs. aliphatic signals) to confirm structural fidelity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Assign peaks for the diethylamino group (δ 1.1–1.3 ppm, triplet; δ 3.3–3.5 ppm, quartet), pyridazinone carbonyl (δ 165–170 ppm in ), and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] ion matching theoretical mass ± 0.001 Da) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity and stability under accelerated degradation conditions (e.g., 40°C, 75% RH) .

Q. How can researchers design initial in vitro assays to evaluate biological activity?

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridazinone derivatives inhibit phosphodiesterases) .

- Assay Protocol :

- Use enzyme inhibition assays (e.g., fluorescence polarization) at 10 μM–1 nM concentrations.

- Include positive controls (e.g., theophylline for PDE inhibition) and measure IC values via dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

- Design of Experiments (DOE) : Apply factorial designs (e.g., 2 factorial) to test variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (5–20 mol% Pd) .

- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and identify intermediates .

- By-Product Analysis : Employ LC-MS to characterize side products (e.g., dimerization or over-alkylation) and adjust stoichiometry accordingly .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific variability (e.g., cell line differences) .

- Structure-Activity Relationship (SAR) : Map conflicting results to specific substituents (e.g., diethylamino vs. dimethylamino groups) using 3D-QSAR models .

- Orthogonal Assays : Validate activity in multiple systems (e.g., recombinant enzymes, primary cells) to confirm target engagement .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., docking to PDE4B) to predict affinity and selectivity .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3), aqueous solubility, and CYP450 inhibition profiles .

- Metabolite Prediction : Identify labile sites (e.g., pyridazinone ring) via in silico metabolism simulations (e.g., GLORYx) .

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

- Dosing Regimens : Administer via intravenous (5 mg/kg) and oral (10 mg/kg) routes in rodent models to calculate bioavailability (e.g., AUC comparisons) .

- Bioanalysis : Use LC-MS/MS to quantify plasma/tissue concentrations (LLOQ: 1 ng/mL) and estimate half-life, , and .

- Tissue Distribution : Perform whole-body autoradiography or MALDI imaging to map compound accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.